2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid
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Overview
Description
2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is an organic compound that features a chlorophenyl group and a methylsulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylthiol.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a nucleophilic addition reaction with methylthiol to form an intermediate.
Oxidation: The intermediate is then oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of the chlorophenyl and methylsulfanyl groups influences its reactivity and the types of reactions it can undergo.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)acetic acid: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)acetic acid: Lacks the chlorophenyl group.
2-(3-Bromophenyl)-2-(methylsulfanyl)acetic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylsulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREJFCAEDPZXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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